4,6-Dihydroxy-5-methoxypyrimidine
Overview
Description
4,6-Dihydroxy-5-methoxypyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
4,6-Dihydroxy-5-methoxypyrimidine is a derivative of pyrimidines, which are known to be biologically active compounds . Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . .
Mode of Action
It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that pyrimidine derivatives can have a wide range of effects due to their diverse biological activities .
Action Environment
One study mentions the effects of solvent, acid–base, and temperature on the absorption spectra of certain dyes .
Biochemical Analysis
Biochemical Properties
4,6-Dihydroxy-5-methoxypyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor, affecting the folate metabolism pathway . This interaction is significant as it can influence the synthesis of nucleotides and, consequently, DNA replication and repair processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the flux of metabolites through various metabolic pathways, thereby impacting cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to dihydrofolate reductase inhibits the enzyme’s activity, leading to reduced folate levels and subsequent effects on nucleotide synthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been noted, where a specific dosage range results in significant biological activity without causing toxicity. Exceeding this threshold can lead to detrimental effects on animal health, including organ damage and impaired physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the synthesis and metabolism of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular metabolism and function. Additionally, this compound can be metabolized into other compounds, further influencing its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and distribution can influence its biological activity, as it may interact with different biomolecules in various cellular contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules involved in nucleotide synthesis and gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxy-5-methoxypyrimidine typically involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide. This reaction generates disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the desired compound .
Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved by reacting malonate with formamide and an alkali metal alkoxide at elevated temperatures. The malonate is added in portions or continuously to the alkali metal alkoxide solution or suspension in an alcohol, along with formamide .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydroxy-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, such as halogenation, can introduce new substituents into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often employ reagents like phosphorus trichloride and phosphorus oxychloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield 4,6-dichloro-5-methoxypyrimidine .
Scientific Research Applications
4,6-Dihydroxy-5-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for nucleic acid analogs.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals
Comparison with Similar Compounds
- 4,6-Dihydroxy-5-methylpyrimidine
- 4,6-Dihydroxy-2-methoxypyrimidine
- 4,6-Dihydroxy-5-chloropyrimidine
Comparison: 4,6-Dihydroxy-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-hydroxy-5-methoxy-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPQQUEVRZWST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CNC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566115 | |
Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5193-84-0 | |
Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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